molecular formula C8H12N2O2S B156865 4-(2-Aminoethyl)benzenesulfonamide CAS No. 35303-76-5

4-(2-Aminoethyl)benzenesulfonamide

Cat. No. B156865
CAS RN: 35303-76-5
M. Wt: 200.26 g/mol
InChI Key: FXNSVEQMUYPYJS-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)benzenesulfonamide is a sulfonamide compound that has been the subject of various studies due to its potential biological activities and applications. It is a derivative of benzenesulfonamide with an aminoethyl group at the 4-position, which is a key structural feature for its activity as an inhibitor of carbonic anhydrase isozymes .

Synthesis Analysis

The synthesis of derivatives of 4-(2-Aminoethyl)benzenesulfonamide has been reported in the literature. For instance, a series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides were synthesized and investigated for their inhibitory effects on carbonic anhydrase isozymes . The synthesis involved the introduction of various substituents at the N⁴ position, which significantly influenced the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was determined using X-ray single crystal techniques, revealing that it crystallizes in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations were also performed to obtain optimized geometric parameters, vibrational frequencies, and NMR chemical shifts, which showed good agreement with experimental values .

Chemical Reactions Analysis

The reactivity of 4-(2-Aminoethyl)benzenesulfonamide derivatives in chemical reactions has been explored in the context of their biological activity. For instance, the synthesis of these compounds often involves condensation reactions with various aldehydes or other electrophilic reagents to introduce different substituents at the N⁴ position . These reactions are crucial for creating a diverse set of compounds with varying inhibitory potencies against different isozymes of carbonic anhydrase.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Aminoethyl)benzenesulfonamide derivatives have been studied using computational methods. The absorption wavelengths, dipole moments, and thermodynamic properties of these compounds have been calculated using DFT . Additionally, the physical properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles have been predicted using computational tools like Swiss ADME, providing insights into the pharmacokinetic behavior of these compounds .

Scientific Research Applications

Summary of the Application

4-(2-Aminoethyl)benzenesulfonamide is used in the field of biochemistry, specifically in the study of NADPH Oxidase . NADPH Oxidase is an enzyme that plays a crucial role in the immune response by producing reactive oxygen species.

Methods of Application

The compound is used as an inhibitor in the study of NADPH Oxidase. It prevents the elicitation of O2 production in intact macrophages and the amphiphile-dependent activation of NADPH oxidase in a cell-free system .

Results or Outcomes

The results showed that 4-(2-Aminoethyl)benzenesulfonamide prevented the activation of NADPH Oxidase, indicating its potential as an inhibitor for this enzyme .

Application in Microfluidics

Summary of the Application

4-(2-Aminoethyl)benzenesulfonamide has been used to develop a model system to study the implementation of a microfluid chip required for Fourier transform measurements of biochemical interactions .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the available resources .

Application in Antidiabetic Research

Summary of the Application

4-(2-Aminoethyl)benzenesulfonamide is used as the starting material in the synthesis of Des (5-methylpyrazinecarbonyl) trans-4-Methyl Glipizide . This is a degradation product of Glimepiride , which is a sulfonylurea hypoglycemic agent and an antidiabetic.

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the available resources .

Application in Antimalarial Research

Summary of the Application

4-(2-Aminoethyl)benzenesulfonamide is used as a reagent in the synthesis of deorphaning pyrrolopyrazines as potent multi-target antimalarial agents .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the available resources .

Application in Cancer Research

Summary of the Application

4-(2-Aminoethyl)benzenesulfonamide has been used in cancer research, specifically in the study of hepatocellular carcinoma (HCC) cells . It is used as an inhibitor in these studies .

Methods of Application

The compound is used as an inhibitor in the study of HCC cells . The specific methods of application in this context are not detailed in the available resources .

Results or Outcomes

The results showed that 4-(2-Aminoethyl)benzenesulfonamide had an inhibitory effect on HCC cells .

Application in PET Imaging

Summary of the Application

4-(2-Aminoethyl)benzenesulfonamide has been used in the synthesis of radiofluorinated sulfonamide derivatives for PET imaging . These derivatives are used to achieve in vivo selectivity for Carbonic Anhydrase IX–Targeted PET Imaging .

Methods of Application

Azide derivatives of 4-(2-Aminoethyl)benzenesulfonamide were coupled to radiosynthons with either 1 or 3 alkynes and a pendent ammoniomethyltrifluoroborate (AmBF3) to generate monovalent or trivalent enzyme inhibitors .

Results or Outcomes

The results showed that the tracers were excreted through both renal and hepatobiliary pathways . At 1 h after injection, HT-29 tumor xenografts were clearly visualized in PET images with modest contrast for all 4 tracers .

Safety And Hazards

“4-(2-Aminoethyl)benzenesulfonamide” is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(2-aminoethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNSVEQMUYPYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188814
Record name 4-(2-Aminoethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)benzenesulfonamide

CAS RN

35303-76-5
Record name 4-(2-Aminoethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35303-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035303765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethyl)benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.714
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Record name 4-(2-AMINOETHYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIA59Y34CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
379
Citations
J Sławiński, Z Brzozowski, B Żołnowska… - European Journal of …, 2014 - Elsevier
A series of novel N 4 -substituted 4-(2-aminoethyl)benzenesulfonamides 5–17 have been synthesized and investigated as inhibitors of four isoforms of zinc enzyme carbonic anhydrase …
Number of citations: 19 www.sciencedirect.com
H Küçükbay, N Buğday, FZ Küçükbay, E Berrino… - Bioorganic …, 2019 - Elsevier
Thirty novel sulfonamide derivatives incorporating dipeptide were synthesized by facile acylation through benzotriazole mediated reactions and their structures were identified by 1 H …
Number of citations: 26 www.sciencedirect.com
M Durgun, H Turkmen, M Ceruso… - Bioorganic & medicinal …, 2015 - Elsevier
Schiff base derivatives were obtained by reaction of 4-(2-aminoethyl)benzenesulfonamide with aromatic aldehydes. The corresponding secondary amine derivatives were also …
Number of citations: 49 www.sciencedirect.com
Z Afsan, T Roisnel, S Tabassum… - Applied Organometallic …, 2019 - Wiley Online Library
New chiral Cu(II)‐based one‐dimensional coordination polymers [l‐C 25 H 27 CuN 3 O 6 S] (1a) and [d‐C 25 H 27 CuN 3 O 6 S] (1b) were designed and synthesized by in situ reaction …
Number of citations: 12 onlinelibrary.wiley.com
V Diatchuk, O Lotan, V Koshkin, P Wikstroem… - Journal of Biological …, 1997 - ASBMB
The elicitation of an oxidative burst in phagocytes rests on the assembly of a multicomponental complex (NADPH oxidase) consisting of a membrane-associated flavocytochrome (…
Number of citations: 240 www.jbc.org
Y Nakabo, MJ Pabst - Journal of leukocyte biology, 1996 - academic.oup.com
Proteases are known to be involved in regulation of macrophage activation and killing. We examined the effect of a serine protease inhibitor, 4-(2-aminoethyl)-benzenesulfonyl fluoride (…
Number of citations: 26 academic.oup.com
ZH Chohan, HA Shad, MN Tahir… - … Section E: Structure …, 2008 - scripts.iucr.org
In the molecule of the title compound, C15H15ClN2O3S, the S atom adopts a distorted tetrahedral coordination geometry with two O atoms, one N atom of the amide group and one C …
Number of citations: 10 scripts.iucr.org
B Sarikaya, M Ceruso, F Carta, CT Supuran - Bioorganic & medicinal …, 2014 - Elsevier
A series of new Schiff bases was obtained from sulfanilamide, 3-fluorosulfanilamide or 4-(2-aminoethyl)-benzenesulfonamide and aromatic/heterocyclic aldehydes incorporating both …
Number of citations: 18 www.sciencedirect.com
N Wijayanti, T Kietzmann, S Immenschuh - Journal of Biological Chemistry, 2005 - ASBMB
Heme oxygenase (HO)-1 is the inducible isoform of the rate-limiting enzyme of heme degradation and modulates the inflammatory immune response. Because HO-1 is up-regulated by …
Number of citations: 60 www.jbc.org
J Lau, Z Liu, KS Lin, J Pan, Z Zhang… - Journal of nuclear …, 2015 - Soc Nuclear Med
Carbonic anhydrase IX (CA-IX), a transmembrane enzyme, mediates cell survival under hypoxic conditions and is overexpressed in solid malignancies. In this study, we synthesized …
Number of citations: 53 jnm.snmjournals.org

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